2-Benzyl-2,7-diazaspiro[4.5]decane
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Overview
Description
2-Benzyl-2,7-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,7-diazaspiro[4.5]decane can be achieved through various methods. One common approach involves the reaction of benzylamine with a suitable cyclic ketone under reductive amination conditions. Another method includes the cyclization of a linear precursor containing the necessary functional groups to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic hydrogenation and advanced purification techniques to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,7-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated spirocyclic amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
2-Benzyl-2,7-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Benzyl-2,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2-Benzyl-2,6-diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
Uniqueness
2-Benzyl-2,7-diazaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of benzyl and diaza groups. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-benzyl-2,9-diazaspiro[4.5]decane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-14(6-3-1)11-17-10-8-15(13-17)7-4-9-16-12-15/h1-3,5-6,16H,4,7-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMCYUHQYITSIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CC=CC=C3)CNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676399 |
Source
|
Record name | 2-Benzyl-2,7-diazaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086395-71-2 |
Source
|
Record name | 2,7-Diazaspiro[4.5]decane, 2-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086395-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzyl-2,7-diazaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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